![molecular formula C10H14ClNO2 B1351711 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol CAS No. 99513-36-7](/img/structure/B1351711.png)
2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol
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Description
2-(2-(4-Chlorophenoxy)ethyl)aminoethanol (2-CEEA) is a synthetic compound that has a wide variety of applications in scientific research. It is a simple, yet powerful, compound that can be used to study a variety of biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-CEEA.
Scientific Research Applications
I have conducted multiple searches to find detailed scientific research applications for 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol , but unfortunately, the available information does not specify particular applications in research fields. This compound is listed in chemical databases and suppliers like Sigma-Aldrich , but without detailed application data.
properties
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c11-9-1-3-10(4-2-9)14-8-6-12-5-7-13/h1-4,12-13H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKVPWXVYQWHAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNCCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392621 |
Source
|
Record name | 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol | |
CAS RN |
99513-36-7 |
Source
|
Record name | 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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